REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[Li].[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1.[Cl-].[NH4+]>O1CCCC1.C1CCCCC1>[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]([OH:14])[CH2:2][C:1]([O:4][CH2:5][CH3:6])=[O:3])=[CH:11][CH:10]=1 |f:3.4,^1:6|
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
10.151 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
43 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −70° C.
|
Type
|
STIRRING
|
Details
|
was then stirred for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
it was extracted with in ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (over MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by (NH) silica gel column chromatography (ethyl acetate/hexane system)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(CC(=O)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.906 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |